molecular formula C12H15BrF2O2 B14066486 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene

Cat. No.: B14066486
M. Wt: 309.15 g/mol
InChI Key: QXRCAGIGDYENBU-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Etherification: The difluoromethoxy and ethoxy groups can be introduced through etherification reactions. This involves the reaction of the corresponding alcohols (difluoromethanol and ethanol) with the brominated intermediate in the presence of a base, such as sodium or potassium hydroxide, to form the desired ether linkages.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for its targets, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-2-methoxybenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Bromopropyl)-3-methoxy-2-ethoxybenzene: Lacks the difluoromethoxy group, which may affect its biological activity and applications.

    1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-ethoxybenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical and biological properties.

The presence of the difluoromethoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrF2O2

Molecular Weight

309.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C12H15BrF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3

InChI Key

QXRCAGIGDYENBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC(F)F)CCCBr

Origin of Product

United States

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